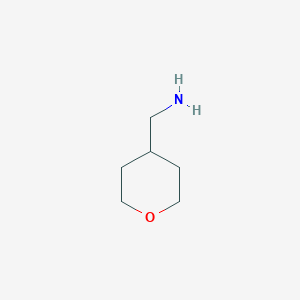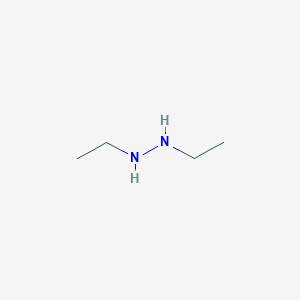
2-(3-叔丁基苯氧基)乙酸
描述
Synthesis Analysis
The synthesis of phenoxyacetic acid derivatives can involve various reagents and catalysts. For instance, paper describes the use of [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid as a catalyst for oxidative cleavage reactions, indicating that phenoxyacetic acid derivatives can be functionalized to enhance their reactivity. Similarly, paper discusses the synthesis of triazole derivatives from substituted phenoxyacetic acid, suggesting that these compounds can serve as building blocks for more complex molecules.
Molecular Structure Analysis
The molecular structure of phenoxyacetic acid derivatives can be quite complex, as seen in paper , where the crystal structure of a substituted phenoxyacetic acid derivative is determined by X-ray diffraction. This indicates that the phenoxy group can be linked to various other functional groups, leading to a diverse range of molecular structures.
Chemical Reactions Analysis
Phenoxyacetic acid derivatives can participate in a variety of chemical reactions. Paper mentions the use of acetic acid in photoinduced reductive transformations, while paper discusses the chlorination of substituted phenols in acetic acid. These studies suggest that phenoxyacetic acid derivatives can undergo reactions such as halogenation and reduction under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxyacetic acid derivatives can be influenced by their molecular structure. For example, paper describes the presence of dimeric hydrogen bonding in the crystal structure of a methyl-substituted phenoxyacetic acid, which can affect the compound's solubility and melting point. Paper details the crystal structure of a tridentate substituted phenoxyacetic acid, showing how different substituents can impact the compound's coordination chemistry.
科学研究应用
医药
在医药领域,苯氧乙酸衍生物已被探索用于其作为选择性 COX-2 抑制剂的潜力 . 这些化合物很重要,因为它们在将花生四烯酸转化为前列腺素中起着关键作用,前列腺素参与炎症过程。通过抑制 COX-2,这些衍生物可以提供抗炎作用,与非选择性 COX 抑制剂相比,其副作用更小。
农业
乙酸,包括其衍生物,已被研究用于其在增强植物耐旱性方面的作用 . 它影响 ABA 和 JA 诱导的 MAPK 信号通路,ABA 和 JA 是参与胁迫反应的植物激素。这种应用与全球气候变化及其对农业生产力的影响特别相关。
材料科学
虽然 2-(3-叔丁基苯氧基)乙酸在材料科学中的具体应用尚不可用,但相关化合物通常用于合成聚合物和涂料 . 这些化合物的性质可以定制,以生产具有所需特性的材料,例如柔韧性、耐用性和抗环境因素的能力。
环境科学
在环境科学中,重点通常是化学化合物的生物降解和环境影响 . 研究可能涉及研究 2-(3-叔丁基苯氧基)乙酸的分解产物,并评估其在土壤和水等各种环境隔室中的持久性。
生物化学
乙酸细菌在其独特的代谢中被用于生物化学研究 . 这些细菌部分氧化糖或乙醇等底物,产生乙酸。了解这些细菌的生物化学可以促进发酵技术以及醋和其他发酵产品的生产。
药理学
苯氧乙酸衍生物正在评估其药理特性,特别是作为抗炎剂 . 它们选择性抑制 COX-2 的能力使其成为开发新型治疗药物的候选者,与传统的非甾体抗炎药 (NSAID) 相比,这些药物可以减轻炎症,且胃肠道副作用更少。
安全和危害
未来方向
属性
IUPAC Name |
2-(3-tert-butylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-5-4-6-10(7-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCJVGQCSABBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876882 | |
| Record name | M-T-BUTYLPHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1878-55-3 | |
| Record name | 2-[3-(1,1-Dimethylethyl)phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-(1,1-Dimethylethyl)phenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-T-BUTYLPHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(1,1-dimethylethyl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















